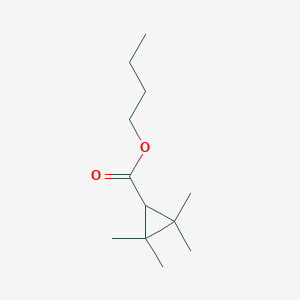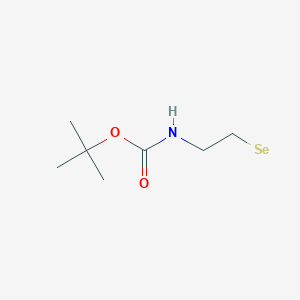
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester, also known as benzyl salicylate, is an organic compound with the molecular formula C14H12O3. It is a colorless to pale yellow liquid with a pleasant, sweet floral aroma. This compound is commonly used in the fragrance and cosmetic industries due to its aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester is typically synthesized through the esterification of salicylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Salicylic acid+Benzyl alcoholAcid catalystBenzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where salicylic acid and benzyl alcohol are mixed with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to salicylic acid and benzyl alcohol in the presence of an acid or base.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Salicylic acid and benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical formulations due to its soothing properties.
Industry: Widely used in the fragrance and cosmetic industries as a fixative and fragrance ingredient.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester involves its interaction with biological membranes and proteins. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid: A precursor to benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester, known for its use in acne treatment.
Benzyl alcohol: Another precursor, used as a solvent and preservative.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Uniqueness
This compound is unique due to its combination of aromatic properties and antimicrobial activity. Its pleasant aroma makes it valuable in the fragrance industry, while its antimicrobial properties make it useful in cosmetic and medicinal applications.
Propiedades
Número CAS |
190188-27-3 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
benzyl 2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Clave InChI |
ORGSSPLLJXROKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
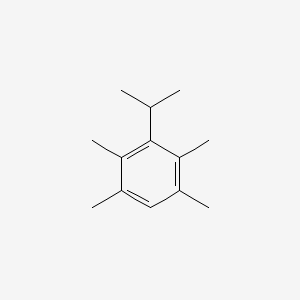

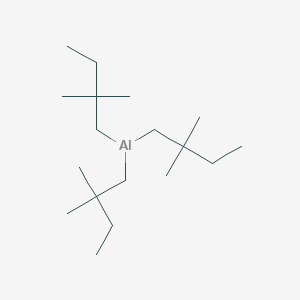
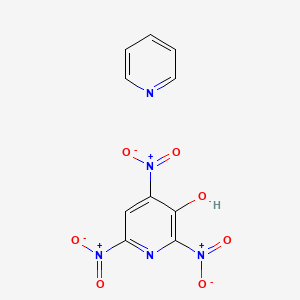
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
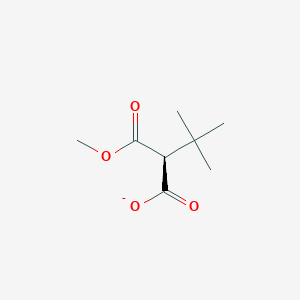
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

